tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate
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Overview
Description
tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate: is an organic compound with the molecular formula C14H22N2O2 It is a derivative of carbamate, featuring a tert-butyl group, an aminophenyl group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate typically involves the reaction of tert-butyl chloroformate with N-ethyl-4-aminobenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Chemistry: tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme mechanisms and functions.
Medicine: The compound has potential applications in drug development. Its carbamate structure is similar to that of certain drugs, making it a valuable scaffold for designing new therapeutic agents. It is investigated for its potential to modulate biological pathways and treat various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and performance.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target.
Comparison with Similar Compounds
- tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate
- tert-butyl N-[(4-aminophenyl)methyl]-N-isopropylcarbamate
- tert-butyl N-[(4-aminophenyl)methyl]-N-propylcarbamate
Comparison:
- tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate is unique due to its ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl and isopropyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
- The methyl analog may exhibit higher reactivity due to the smaller size of the methyl group, while the isopropyl analog may have increased steric hindrance, affecting its interactions with molecular targets.
- The propyl analog may have different solubility and stability properties, influencing its use in specific applications.
Properties
IUPAC Name |
tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)10-11-6-8-12(15)9-7-11/h6-9H,5,10,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBBYCGCULPBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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